N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide
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Overview
Description
N-(2,6-Dioxaspiro[45]decan-7-ylmethyl)prop-2-enamide is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide typically involves the reaction of 2,6-dioxaspiro[4.5]decan-7-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s affinity and selectivity for its target. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide:
1,4-Dioxaspiro[4.5]decan-3-ylmethyl prop-2-enoate: Similar spirocyclic structure but different functional groups, leading to different reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of a spirocyclic core with a prop-2-enamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(2,6-dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-11(14)13-8-10-4-3-5-12(16-10)6-7-15-9-12/h2,10H,1,3-9H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFTVJYGYCIOKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC2(O1)CCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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